molecular formula C10H12O3 B1296285 4-(4-Hydroxyphenyl)butanoic acid CAS No. 7021-11-6

4-(4-Hydroxyphenyl)butanoic acid

Cat. No.: B1296285
CAS No.: 7021-11-6
M. Wt: 180.2 g/mol
InChI Key: WTDBNDAYNLGKGW-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of butanoic acid, featuring a hydroxyphenyl group attached to the fourth carbon of the butanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-(4-Hydroxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Hydroxyphenyl)butanoic acid can be synthesized through the demethylation of 4-(4-methoxyphenyl)butanoic acid. The process involves dissolving 4-(4-methoxyphenyl)butanoic acid in a mixture of 48% hydrobromic acid and acetic acid. The solution is then heated at 150°C overnight. After the reaction is complete, the mixture is concentrated under vacuum, and the residue is dissolved in ethyl acetate. The solution is washed with water, dried over magnesium sulfate, and concentrated to yield this compound as a tan solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-oxophenyl)butanoic acid.

    Reduction: Formation of 4-(4-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted phenylbutanoic acids depending on the substituent used.

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied for its inhibitory effects on enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butanoic acid
  • 4-(3,4-Dimethoxyphenyl)butanoic acid
  • 4-(4-Hydroxyphenyl)butanol

Uniqueness

4-(4-Hydroxyphenyl)butanoic acid is unique due to its specific hydroxyphenyl substitution, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBNDAYNLGKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299550
Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID20299550
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-11-6
Record name 4-Hydroxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-11-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 131303
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Record name 7021-11-6
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Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(4-Methoxyphenyl)butanoic acid (0.97 g, 5 mmol) was mixed with HBr (50 mL) and acetic acid galacial (80 mL). The mixture was refluxed for 12 h (monitored by TLC), poured into ice, stirred for 1 h, and then extracted with DCM. The solvent was evaporated in vacuo to give the title compound (0.83 g, 92%). NMR (400 MHz in CDCl3, Bruker AVANCE-400): δ 1.72 (m, 2H, CH2), 2.16 (t, 2H, CH2, J=7.4 Hz), 2.45 (t, 2H, CH2, J=7.6 Hz), 6.65 (d, 2H, Ar—H, J=8.3 Hz), 6.95 (d, 2H, Ar—H, J=8.3 Hz).
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0.97 g
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50 mL
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80 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

A 22-L 4-necked round bottom flask was equipped with a condenser, nitrogen inlet, thermometer lead and overhead stirring apparatus. The flask was charged with 4-(4-methoxyphenyl)butyric acid (2250 g, 11.58 moles) followed by pyridine hydrochloride (5360 g, 46.34 moles, 4 eq). The resulting mixture of the two solids was heated under nitrogen to 185-195° C., with stirring commencing by 50° C. The flask contents were held at 185-195° C., and reaction progress was monitored by TLC (50/50 v/v hexanes/ethyl acetate+1% v/v acetic acid, panisaldehyde stain for visualization). After two hours, TLC analysis indicated complete consumption of starting material. The heat source was removed and the mixture allowed to cool to 90° C., after which 5N HCl (2900 mL, 14.47 moles, 1.25 eq) and H2O (2700 mL) were added sequentially. Stirring was continued until the pot temperature reached 35° C. The mixture was transferred to a 22-L bottom-outlet flask and diluted with t-butyl methyl ether (MTBE, 6000 mL). The layers were separated and the aqueous portion was reextracted with MTBE (3×4000 mL). The organic portions were combined and back-washed with 5N HCl (750 mL). After drying (Na2SO4) and filtration, the solution was concentrated in vacuo to afford the title compound as a white solid (2020 g, 96.7%). 1H NMR (500 MHz, DMSO-d6) δ 1.70 (m, 2H), 2.15 (t, 2H), 2.45 (t, 2H), 3.33 (s, 1H), 6.65 (d, 2H), 6.95 (d, 2H). 13C NMR (DMSO-d6) δ 26.5, 32.5, 33.5, 114.6, 129.0, 131.2, 155.3, 174.2.
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2250 g
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5360 g
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hexanes ethyl acetate
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2900 mL
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2700 mL
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6000 mL
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Yield
96.7%

Synthesis routes and methods IV

Procedure details

To a solution of 1.00 g (5.15 mmol) of 4-(4-methoxyphenyl)butyric acid in 100 mL of dichloromethane at 0° C. was added 15.5 mL (15.5 mmol) of boron tribromide and the reaction was then allowed to warm to room temperature and stirred for 2 h. The reaction mixture was then poured into 200 mL of saturated sodium bicarbonate solution and the organic layer was separated. The aqueous layer was acidified with concentrated HCl solution and then extracted with dichloromethane. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to provide 0.696 g of impure 4-(4-hydroxyphenyl)butyric acid.
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1 g
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15.5 mL
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100 mL
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200 mL
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Synthesis routes and methods V

Procedure details

4-(4-Methoxyphenyl)butyric acid (25 g, 129 mmol) is dissolved in 48% HBr (125 ml) and AcOH (125 ml). The resultant solution is heated at 150° C. overnight. The resultant mixture is concentrated in vacuo and the residue taken up in EtOAc (500 ml). This solution is washed with water (500 ml), dried (MgSO4) and concentrated to give 4-(4-Hydroxy-phenyl)-butyric acid as a tan solid; 1H NMR (d6-DMSO): 1.72 (2H, tt, J=7.4 and 7.8 Hz), 2.18 (2H, t, J=7.4 Hz), 2.45 (2H, t, J=7.8 Hz), 6.66 (2H, dd, J=1.98 and 9.3 Hz), 6.96 (2H, dd, J=2.8 and 9.3 Hz), 9.12 (1H, s), 12.0 (1H, s).
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25 g
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125 mL
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resultant solution
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125 mL
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Q & A

Q1: What is the significance of 4-(4-Hydroxyphenyl)butanoic acid in pharmaceutical synthesis?

A1: this compound serves as a key intermediate in the synthesis of LY518674. While the specific function of LY518674 is not detailed in the provided abstracts, the efficient synthesis of this compound is crucial for its production. []

Q2: Can this compound be incorporated into biomaterials?

A2: Yes, research indicates that this compound can be incorporated into soy protein-based hydrogels via microwave-assisted grafting. This modification imparts desirable properties for drug delivery applications, such as a network structure, increased thermal stability, and pH-responsive drug release behavior. []

Q3: Is this compound found in natural sources?

A3: Yes, this compound is a structural component of naturally occurring peptides found in cyanobacteria. These peptides, including namalides B and C and spumigins K-N, exhibit inhibitory activity against enzymes like carboxypeptidase A and trypsin. [, ] The presence of this compound in these peptides suggests its potential role in their biological activity. []

Q4: How does the structure of peptides containing this compound relate to their activity?

A4: Research on nostosin A, a trypsin inhibitor containing this compound, reveals that the presence of an argininal aldehyde group significantly enhances its inhibitory potency. Molecular docking studies suggest that the size and hydrogen bonding capacity of the peptide, influenced by the presence of this compound, contribute to its binding affinity and inhibitory activity. []

Q5: Can this compound be used in mutasynthesis approaches?

A5: Yes, this compound has been successfully used in the mutasynthesis of nikkomycins Bx and Bz. By feeding benzoic acid to a genetically engineered strain of Streptomyces tendae deficient in a specific enzyme, the production of nikkomycins Bx and Bz, incorporating this compound, was achieved. Notably, these synthesized nikkomycins displayed improved pH stability compared to their naturally occurring counterparts. [, ]

Q6: Are there efficient synthetic routes for obtaining optically pure derivatives of this compound?

A6: Yes, research outlines a facile method for synthesizing optically pure derivatives of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid, a derivative of this compound. This method bypasses the need for complex protection strategies and enables the separation of diastereomers, facilitating the development of aminopeptidase inhibitors. []

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